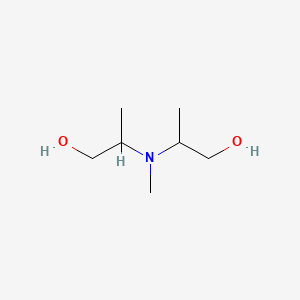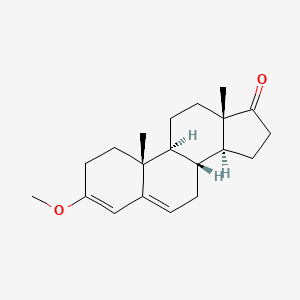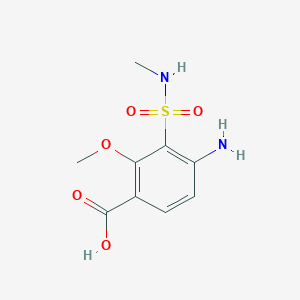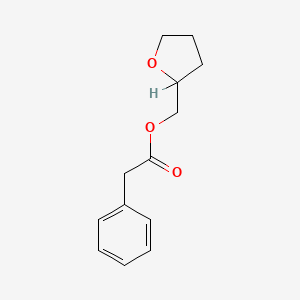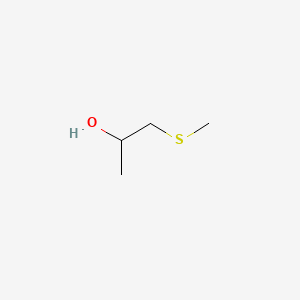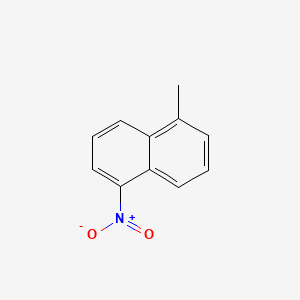
2-ヒドロキシエチルブチレート
概要
説明
2-Hydroxyethyl butyrate, also known as 2-hydroxyethyl butanoate, is a compound with the molecular formula C6H12O3 . It has a molecular weight of 132.16 g/mol . It is produced predominantly by gut microbiota fermentation of dietary fiber and undigested carbohydrates .
Synthesis Analysis
Butyrate is produced predominantly by gut microbiota fermentation of dietary fiber and undigested carbohydrates . A study has shown that fructose is a weaker substrate for 2-Hydroxyethyl butyrate synthesis than butyrate . Another study has reported the synthesis of a butyrate-containing material that modulated immune cell activation in vitro .
Molecular Structure Analysis
The IUPAC name for 2-Hydroxyethyl butyrate is 2-hydroxyethyl butanoate . The InChI code for this compound is InChI=1S/C6H12O3/c1-2-3-6(8)9-5-4-7/h7H,2-5H2,1H3 . The Canonical SMILES for this compound is CCCC(=O)OCCO .
Physical And Chemical Properties Analysis
2-Hydroxyethyl butyrate has a molecular weight of 132.16 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 5 . The Exact Mass and Monoisotopic Mass of the compound are 132.078644241 g/mol .
科学的研究の応用
製薬研究
2-ヒドロキシエチルブチレートは、製薬研究、特に新薬や治療法の開発に使用されます . 化学中間体としての性質により、さまざまな製薬製品の製造に関与しています .
化学研究
化学研究の分野では、2-ヒドロキシエチルブチレートは、さまざまな化学反応における試薬として使用されます . その独特の化学構造により、さまざまな化学変換に参加し、複雑な分子の合成に貢献します .
生物学研究
2-ヒドロキシエチルブチレートは、生物学研究において重要な役割を果たします。 例えば、さまざまな生物に普遍的に存在する酵素であるカルボキシルエステラーゼの研究に使用されます . また、ポリエチレンテレフタレート分解中間体であるビス(2-ヒドロキシエチル)テレフタレートの分解にも関与しています .
環境研究
環境研究では、2-ヒドロキシエチルブチレートは、生分解過程の研究に使用されます。 特に、生分解性ポリマーとそのさまざまな分野における潜在的な応用に関する研究に関連しています .
農業研究
2-ヒドロキシエチルブチレートは、農業研究にも応用されています。 動物の栄養と健康、特に乳牛に関する研究で使用されます .
食品研究
食品研究では、2-ヒドロキシエチルブチレートは、食事に含まれた場合の潜在的な利点について研究されています。 それは、食事性繊維の腸内細菌発酵の産物であり、さまざまな健康上の利点と関連付けられています .
産業研究
2-ヒドロキシエチルブチレートは、新しい材料やプロセスの開発のために、産業研究で使用されます。 特に、さまざまな産業で使用されるポリマーやその他の材料の製造に関連しています .
化粧品研究
化粧品の分野では、2-ヒドロキシエチルブチレートは、さまざまな製品の配合に使用されます。 特に、ネイル化粧品において、皮膜形成剤、増粘剤などの役割を果たします .
作用機序
Target of Action
This compound, also known as 2-hydroxyethyl butanoate, is a chemical with the molecular formula C6H12O3
Biochemical Pathways
The acetyl-coenzyme A (CoA) pathway is the most prevalent butyrate-producing pathway, followed by the lysine pathway . .
Pharmacokinetics
Some physicochemical properties have been reported . The compound’s lipophilicity (Log Po/w) ranges from 0.26 to 1.62, which can influence its absorption and distribution .
Safety and Hazards
The safety data sheet for a similar compound, Ethyl 2-methylbutyrate, indicates that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . It is recommended to use personal protective equipment and ensure adequate ventilation .
将来の方向性
生化学分析
Biochemical Properties
2-Hydroxyethyl butyrate plays a significant role in various biochemical reactions. It interacts with enzymes such as carboxylesterases, which catalyze the hydrolysis of ester bonds. These enzymes are crucial for the metabolism of ester compounds in biological systems. The interaction between 2-Hydroxyethyl butyrate and carboxylesterases involves the cleavage of the ester bond, resulting in the formation of butyric acid and ethylene glycol .
Cellular Effects
2-Hydroxyethyl butyrate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of histone deacetylases, leading to changes in gene expression. This modulation can impact cell proliferation, differentiation, and apoptosis. Additionally, 2-Hydroxyethyl butyrate can influence cellular metabolism by serving as a substrate for energy production .
Molecular Mechanism
The molecular mechanism of 2-Hydroxyethyl butyrate involves its interaction with specific biomolecules. It binds to enzymes such as carboxylesterases, leading to the hydrolysis of the ester bond. This interaction results in the release of butyric acid and ethylene glycol, which can further participate in metabolic pathways. Additionally, 2-Hydroxyethyl butyrate can inhibit histone deacetylases, leading to changes in chromatin structure and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxyethyl butyrate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Hydroxyethyl butyrate is relatively stable under standard laboratory conditions. Prolonged exposure to high temperatures or extreme pH levels can lead to its degradation. Long-term effects on cellular function have been observed, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-Hydroxyethyl butyrate vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on cellular metabolism and gene expression. At high doses, it can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
2-Hydroxyethyl butyrate is involved in several metabolic pathways. It is metabolized by carboxylesterases, resulting in the formation of butyric acid and ethylene glycol. These metabolites can further participate in various biochemical reactions. Butyric acid, for instance, is a key intermediate in the tricarboxylic acid cycle, contributing to energy production. Additionally, 2-Hydroxyethyl butyrate can influence metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of 2-Hydroxyethyl butyrate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 2-Hydroxyethyl butyrate across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization can impact its activity and function, influencing various biochemical processes .
Subcellular Localization
2-Hydroxyethyl butyrate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, influencing processes such as gene expression and cellular metabolism. Understanding the subcellular distribution of 2-Hydroxyethyl butyrate is crucial for elucidating its biochemical roles .
特性
IUPAC Name |
2-hydroxyethyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-6(8)9-5-4-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOCILWWMFZESP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195006 | |
| Record name | 2-Hydroxyethyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4219-46-9 | |
| Record name | Ethylene glycol monobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4219-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyethyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4219-46-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4219-46-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxyethyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyethyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
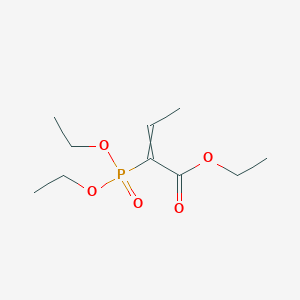
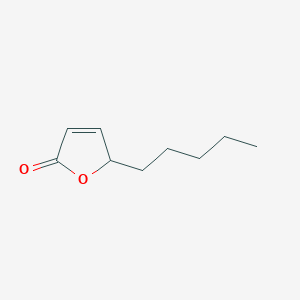
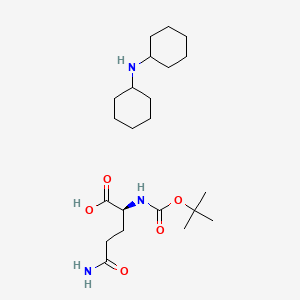
![2-[Hydroxy(diphenyl)methyl]butanenitrile](/img/structure/B1607176.png)

